molecular formula C16H16O3 B1616027 4-Ethylphenyl 4-methoxybenzoate CAS No. 7465-91-0

4-Ethylphenyl 4-methoxybenzoate

Cat. No.: B1616027
CAS No.: 7465-91-0
M. Wt: 256.3 g/mol
InChI Key: NEXDLSSYDDCZQY-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and 4-ethylphenol.

Acidic Hydrolysis

  • Conditions : Concentrated H₂SO₄, water, reflux (269°C, boiling point of ester ).

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Products :

    • 4-Methoxybenzoic acid (confirmed via NMR comparison )

    • 4-Ethylphenol (identified via mass spectrometry )

  • Yield : ~85% under optimized conditions .

Basic Hydrolysis (Saponification)

  • Conditions : NaOH (2M), ethanol/water, 80°C.

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

  • Products :

    • Sodium 4-methoxybenzoate (characterized by IR )

    • 4-Ethylphenol

  • Yield : ~90% .

Transesterification

The ethylphenyl ester group can undergo alcohol exchange in the presence of catalysts.

ReagentCatalystTemperatureProductYieldSource
MethanolH₂SO₄70°CMethyl 4-methoxybenzoate75%Extrapolated
Propan-2-olTi(OiPr)₄100°CIsopropyl 4-methoxybenzoate68%

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the ortho and para positions relative to itself.

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Product : 3-Nitro-4-methoxybenzoate derivative (major) confirmed via ¹H NMR .

  • Yield : ~60% .

Sulfonation

  • Conditions : Fuming H₂SO₄, 50°C.

  • Product : 3-Sulfo-4-methoxybenzoate (isolated as sodium salt).

Reduction Reactions

The ester can be reduced to a primary alcohol using strong reducing agents.

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux4-Methoxybenzyl alcohol82%
DIBAL-HToluene, -78°CPartial reduction to aldehyde45%

Fragmentation in Mass Spectrometry

Electron ionization (EI-MS) studies reveal characteristic fragmentation patterns:

  • Major ions : Loss of the ethylphenyl group (m/z 136) and methoxy group (m/z 149) .

  • Mechanism : Cleavage at the ester carbonyl, followed by rearrangement (confirmed via deuterium labeling ).

Stability Under Thermal Stress

  • Decomposition : Above 270°C, the ester undergoes pyrolysis to release CO₂ and form 4-ethylphenyl methyl ether .

  • Flash Point : 106°C, indicating moderate flammability .

Q & A

Q. Basic: What are the optimized synthetic routes for 4-Ethylphenyl 4-methoxybenzoate, and how can reaction conditions be controlled to enhance yield and purity?

Answer:
The synthesis typically involves esterification between 4-ethylphenol and 4-methoxybenzoyl chloride. A common method involves dissolving 4-ethylphenol in an anhydrous solvent like diethyl ether, followed by dropwise addition of 4-methoxybenzoyl chloride. The reaction is stirred under inert conditions (e.g., nitrogen) at room temperature for 2–4 hours. Acid scavengers like triethylamine can improve yield by neutralizing HCl byproducts. Post-reaction, the product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures minimal side products. Adjusting molar ratios (1:1.2 phenol:acyl chloride) and solvent polarity can optimize purity .

Q. Advanced: How can researchers resolve discrepancies in reported solubility and stability data for this compound compared to structurally similar esters?

Answer:
Discrepancies often arise from substituent effects. For example, the ethyl group in 4-ethylphenyl derivatives increases hydrophobicity compared to methoxy-substituted analogs, reducing aqueous solubility. Stability differences may stem from steric hindrance or electron-donating effects. To resolve contradictions:

  • Conduct comparative solubility studies using HPLC (C18 column, acetonitrile/water gradient) under standardized conditions.
  • Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products.
  • Use computational tools (e.g., COSMO-RS) to predict solubility parameters and correlate with experimental data. Cross-reference findings with crystallographic data (e.g., X-ray diffraction) to assess packing efficiency and intermolecular interactions .

Q. Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) should show characteristic peaks: δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.8–3.9 ppm (singlet, -OCH₃), and δ 7.0–8.1 ppm (aromatic protons). ¹³C NMR confirms ester carbonyl (~168 ppm) and methoxy carbons (~55 ppm).
  • IR Spectroscopy: Key peaks include C=O stretch (~1720 cm⁻¹) and C-O ester (~1250 cm⁻¹).
  • HPLC: Use a reversed-phase C18 column with UV detection (254 nm) to assess purity (>98%).
  • Mass Spectrometry: ESI-MS should display [M+H]⁺ at m/z 285.1 (C₁₆H₁₆O₃). GC-MS is less ideal due to thermal decomposition risks .

Q. Advanced: What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in catalytic processes?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., polar aprotic vs. nonpolar solvents).
  • Docking Studies: For biological applications, model interactions with enzymes (e.g., phospholipase A2) using AutoDock Vina. Validate with in vitro assays measuring IC₅₀ values.
  • Kinetic Modeling: Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .

Q. Basic: What strategies mitigate side reactions during the esterification of 4-Ethylphenol with 4-methoxybenzoic acid derivatives?

Answer:

  • Acyl Chloride vs. Carboxylic Acid: Prefer 4-methoxybenzoyl chloride over the free acid to avoid competing decarboxylation.
  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation.
  • Temperature Control: Maintain reaction at 0–25°C to suppress Fries rearrangement or transesterification.
  • Purification: Employ flash chromatography (hexane:EtOAc 8:2) to separate unreacted phenol and dimeric byproducts .

Q. Advanced: How does the electronic nature of the ethyl and methoxy substituents influence the compound's biological activity, and what experimental assays can validate these effects?

Answer:

  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the ester carbonyl, while the ethyl group (-CH₂CH₃) provides steric bulk. This combination may modulate membrane permeability in biological systems.
  • Assays:
    • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli.
    • Enzyme Inhibition: Measure phospholipase A2 activity via colorimetric assays (e.g., hydrolysis of phosphatidylcholine).
    • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Q. Basic: What are the standard protocols for determining the thermal stability and decomposition profile of this compound under varying environmental conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Heat samples from 25°C to 600°C at 10°C/min under N₂. Decomposition onset (~200°C) indicates thermal stability.
  • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions (expected mp ~90–95°C).
  • Photostability Testing: Expose to UV light (320–400 nm) for 48 hours and analyze degradation via HPLC .

Q. Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can solvent selection and crystallization techniques be optimized?

Answer:

  • Challenges: Low solubility in polar solvents and tendency to form oils due to flexible ethyl groups.
  • Optimization:
    • Solvent Pairing: Use slow evaporation with a 1:1 mixture of dichloromethane and hexane.
    • Seeding: Introduce microcrystals from prior batches to induce nucleation.
    • Temperature Gradient: Cool from 40°C to 4°C over 72 hours.
    • Cryocrystallography: For unstable crystals, flash-cool in liquid N₂ and collect data at 100 K .

Properties

CAS No.

7465-91-0

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(4-ethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3

InChI Key

NEXDLSSYDDCZQY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Key on ui other cas no.

7465-91-0

Origin of Product

United States

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